Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylpyrrolidine moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative .
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate moiety, used in different chemical reactions.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in research and industry, making it a valuable compound in various fields .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9(8-14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWPVLUYSIJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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